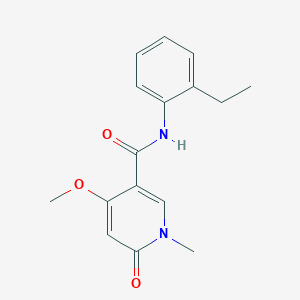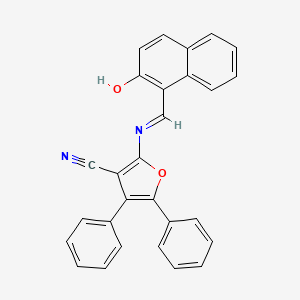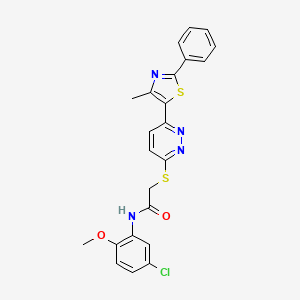
N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of the dihydropyridine class, which is known for its diverse pharmacological activities. The structure of dihydropyridine derivatives has been extensively studied due to their significance in medicinal chemistry. The compound is closely related to the structures discussed in the provided papers, which include various substituted dihydropyridines and their crystallographic analysis .
Synthesis Analysis
The synthesis of dihydropyridine derivatives typically involves the reaction of aromatic aldehydes with compounds like cyanothioacetamide and ethyl cyanoacetate in the presence of a base such as N-methylmorpholine . Although the exact synthesis of "N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, with variations in the starting materials to introduce the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring, which can be substituted at various positions to yield different compounds. Single crystal X-ray diffraction techniques are commonly used to determine the precise molecular geometry of these compounds . The crystal structure of related compounds reveals hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including alkylation, as demonstrated in the synthesis of substituted 2-alkylthiotetrahydropyridines . The reactivity of these compounds can be explored through molecular electrostatic potential (MEP) maps, which help identify reaction sites on the molecule . The presence of electron-withdrawing or electron-donating groups on the dihydropyridine ring can significantly influence the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as lattice constants, dihedral angles, and unit cell parameters, are determined through crystallographic studies . Quantum chemical computations, including density functional theory (DFT), are used to calculate electronic properties like HOMO and LUMO energies, as well as thermodynamic properties . These studies provide insights into the stability and reactivity of the compounds. Additionally, the antioxidant properties of these molecules can be assessed using assays like the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds, through modifications at the pyridine and pyridone positions, have shown improved enzyme potency and aqueous solubility, leading to complete tumor stasis in certain cancer models upon oral administration. This indicates their potential as therapeutic agents in cancer treatment by targeting specific kinases involved in tumor growth and metastasis (Schroeder et al., 2009).
Antimicrobial Activity
Compounds such as thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. These activities are attributed to the structural features of the compounds, including intramolecular hydrogen bonding that locks the molecular conformation, reducing conformational flexibility and possibly enhancing their interaction with microbial targets (Vasu et al., 2005).
Novel Synthetic Routes and Chemical Intermediates
Research into the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems showcases the application of dihydropyridine derivatives in creating new chemical entities. These synthetic routes open possibilities for generating compounds with potential biological activities, highlighting the role of dihydropyridine derivatives as versatile intermediates in organic synthesis (Bakhite et al., 2005).
Neurotoxicity Studies
Research into the neurotoxic potential of compounds structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been pivotal in understanding Parkinsonism's chemical causes. Studies on derivatives of MPTP, such as 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, reveal insights into the structure-activity relationships that govern neurotoxicity, which is crucial for the safe development of new drugs (Zimmerman et al., 1986).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-11-7-5-6-8-13(11)17-16(20)12-10-18(2)15(19)9-14(12)21-3/h5-10H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBYQQUGLUILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)
![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)
![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)
![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)


![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate](/img/structure/B2532487.png)